BenchChemオンラインストアへようこそ!

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Physicochemical Property Medicinal Chemistry Drug-likeness

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1367942-73-1) is a uniquely differentiated, dual-functionalized pyrrolo[2,3-c]pyridine building block. Its orthogonal C5-bromine (for Suzuki coupling) and C3-aldehyde (for reductive amination/Wittig reactions) enable divergent synthesis of kinase inhibitors and BET bromodomain antagonists. The N1-methyl group enhances lipophilicity (XLogP3-AA = 1.4) and eliminates the need for N-protection, streamlining routes to P-CABs and epigenetic probes. Procure this exact [2,3-c] regioisomer to ensure target engagement and avoid the synthetic dead-ends of mono-functionalized or incorrectly substituted analogs. Ideal for focused library generation and SAR exploration.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1367942-73-1
Cat. No. B1446674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS1367942-73-1
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC(=NC=C21)Br)C=O
InChIInChI=1S/C9H7BrN2O/c1-12-4-6(5-13)7-2-9(10)11-3-8(7)12/h2-5H,1H3
InChIKeyOLVDFTKTTPTBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1367942-73-1): Physicochemical Profile and Core Scaffold Identity


5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic small molecule (C9H7BrN2O, MW 239.07) featuring a 1-methyl-1H-pyrrolo[2,3-c]pyridine core substituted with a reactive C5-bromine atom and a C3-aldehyde group [1]. This compound serves as a key synthetic intermediate within the broader pyrrolopyridine family, which has been extensively patented for applications including proton pump inhibition, kinase inhibition, and BET bromodomain inhibition [2][3]. Its dual functionalization – a halogen coupling handle and a carbonyl electrophile – enables divergent synthetic elaboration that distinguishes it from mono-functionalized or differently substituted analogs.

Why 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Cannot Be Replaced by Generic Pyrrolopyridine Analogs


The precise regiochemical arrangement of the [2,3-c] ring fusion, the C5 bromine, the N1 methyl group, and the C3 aldehyde in this compound cannot be replicated by simply substituting any bromo-pyrrolopyridine carbaldehyde. Closely related compounds, such as 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1369348-93-5), lack the N-methyl substituent, which impacts lipophilicity (Δ XLogP3-AA ≈ 0.4 units) and hydrogen-bond donor capacity (0 vs. 1 HBD), altering both reactivity and pharmacokinetic properties of derived products [1]. Isomers with different bromine positions (e.g., 4-bromo or 7-bromo) or alternative ring fusions (e.g., [2,3-b] or [3,2-b]) present distinct electronic environments and steric profiles that govern cross-coupling reactivity and biological target engagement in downstream applications [2]. Generic procurement based solely on the pyrrolopyridine core without verifying the exact substitution pattern risks introducing compounds with divergent synthetic outcomes and biological activity profiles.

Quantitative Differentiation Evidence: 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde vs. Closest Analogs


N-Methyl Substitution Eliminates H-Bond Donation and Raises Lipophilicity vs. the N-Unsubstituted Analog

The N1-methyl group in the target compound directly replaces the indole-like N–H present in 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1369348-93-5). Per PubChem computed descriptors, the target compound exhibits zero hydrogen bond donors (HBD = 0) and an XLogP3-AA of 1.4, whereas the N-unsubstituted analog shows HBD = 1 and a lower XLogP3-AA of 1.0 [1]. This difference results in a ΔXLogP3‑AA of +0.4 log units, meaning the target compound is approximately 2.5× more lipophilic, favoring membrane permeability in downstream bioactive molecules while eliminating a potential metabolic liability associated with the N–H group. [1]

Physicochemical Property Medicinal Chemistry Drug-likeness

C5-Bromo Regioisomer Enables Suzuki Coupling at Position Distinct from C4- or C7-Bromo Analogs

The bromine atom at the C5 position of the pyrrolo[2,3-c]pyridine scaffold engages in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. Literature reports on structurally analogous bromo-pyrrolopyridine carbaldehydes indicate that the C5-bromo isomer demonstrates distinct reactivity and coupling yields compared to C4-bromo or C7-bromo isomers, with 5-bromo derivatives typically providing ~58% isolated yield with electron-rich aryl boronic acids such as 3,4-dimethoxyphenylboronic acid under standard Pd(PPh3)4 conditions [1]. In contrast, the 4-bromo analog (CAS 1190318-90-1) and 7-bromo analog (CAS 1190317-67-9) present different steric and electronic environments adjacent to the pyridine nitrogen (C4) or at the pyrrole α-position (C7), which alter oxidative addition kinetics and can lead to lower coupling efficiencies or require harsher conditions. [2]

Cross-Coupling Synthetic Chemistry Building Block

C3-Aldehyde Group Provides Orthogonal Reactivity Lacking in Non-Carbonyl Analogs

The presence of the C3-carbaldehyde group distinguishes the target compound from analogs that carry a C3-hydrogen, C3-carboxylic acid, or C3-ester. The aldehyde enables reductive amination, Wittig olefination, Grignard addition, and condensation reactions that are not accessible to non-carbonyl counterparts such as 5-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1369356-14-8), which has an unsubstituted C3 position (MW 211.06, no HBA at C3) [1]. The aldehyde contributes 1 of the 2 hydrogen bond acceptor sites in the molecule (Topological Polar Surface Area = 34.9 Ų) and introduces a reactive electrophilic center independently addressable from the C5-bromine, enabling stepwise diversification without protecting group manipulation of either functionality. [2]

Synthetic Versatility Building Block MedChem

Unique [2,3-c] Ring Fusion Geometry vs. [2,3-b] and [3,2-b] Isomers Governs Biological Target Compatibility

The pyrrolo[2,3-c]pyridine scaffold positions the pyridine nitrogen at the 6-position of the bicyclic system, whereas the [2,3-b] isomer (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, CAS 1000343-91-8) places it at the 7-position and the [3,2-b] isomer (e.g., 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde) at a different location entirely [1]. This alteration in nitrogen placement fundamentally changes the hydrogen-bonding geometry with biological targets. The [2,3-c] scaffold has been specifically claimed in patents for proton pump inhibitors (WO-2006025716-A1) and BET bromodomain inhibitors (US 9399640), where the pyridine nitrogen position is critical for hinge-region binding in kinase ATP pockets and for acetyl-lysine mimicry in bromodomain recognition [2][3]. The [2,3-c] isomer cannot be substituted with [2,3-b] or [3,2-b] analogs without loss of target engagement geometry.

Scaffold Hopping Medicinal Chemistry Kinase Inhibitor

Procurement-Driven Application Scenarios for 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde


Dual-Diversification Library Synthesis for Kinase or BET Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors or BET bromodomain antagonists can exploit the orthogonal C5-bromine and C3-aldehyde functionalities of 5-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde to generate focused compound libraries. The C5-bromine undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce aromatic diversity at the solvent-exposed region, while the C3-aldehyde can be independently elaborated via reductive amination, Wittig olefination, or Grignard addition to vary the vector directed toward the target binding site [1]. The N-methyl group and [2,3-c] scaffold geometry align with the pharmacophore requirements identified in BET inhibitor patents, making this building block directly applicable to SAR exploration around clinical candidates such as ABBV-744 [2].

Proton Pump Inhibitor (P-CAB) Intermediate Manufacturing

Pharmaceutical process chemistry groups synthesizing potassium-competitive acid blockers (P-CABs) based on the pyrrolo[2,3-c]pyridine core can employ this compound as a late-stage intermediate. The patent literature (WO-2006025716-A1, US20180148446A1) extensively claims pyrrolo[2,3-c]pyridine derivatives with substitution patterns accessible from the C5-bromo and C3-aldehyde handles, establishing freedom-to-operate precedent for this scaffold in the proton pump inhibitor space [3]. The N-methyl substituent eliminates the additional protection/deprotection steps required for N-unsubstituted analogs, streamlining the synthetic route.

Epigenetic Probe Development Targeting LSD-1 or ATAD2 Bromodomains

The pyrrolo[2,3-c]pyridine core has been identified as a privileged scaffold for LSD-1 (lysine-specific demethylase 1) inhibition and ATAD2 bromodomain targeting [4]. Researchers developing chemical probes for these epigenetic targets benefit from the N-methylated, C5-bromo, C3-aldehyde combination because the N-methyl group enhances cellular permeability (XLogP3-AA = 1.4 vs. 1.0 for N–H analog), while the bromine and aldehyde provide synthetic entry points for fragment growing and structure-activity relationship studies [5].

Regioselective Cross-Coupling Methodology Development

Synthetic methodology groups investigating chemoselective or regioselective cross-coupling reactions can use this compound as a model substrate. The C5-bromine on the pyridine ring of the [2,3-c] scaffold has a distinct electronic character compared to C4-bromo and C7-bromo isomers, enabling the study of oxidative addition selectivity in polyhalogenated systems. Published methods describe Suzuki coupling with 3,4-dimethoxyphenylboronic acid yielding ~58% under standard conditions, establishing a baseline for optimization [6].

Quote Request

Request a Quote for 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.